N-(3-Chloro-4-methylphenyl)hydroxylamine
Overview
Description
N-(3-Chloro-4-methylphenyl)hydroxylamine is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)hydroxylamine can be achieved through several methods. One common approach involves the nitration of 4-methylaniline followed by reduction and chlorination. The nitration step introduces a nitro group, which is then reduced to an amino group. Finally, the amino group is chlorinated to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the nitro group results in the formation of anilines .
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylaniline: Lacks the hydroxy group, which may affect its reactivity and applications.
4-Chloro-3-methylaniline: Differently substituted, leading to variations in chemical behavior and uses.
3-Chloro-4-hydroxyaniline: Similar structure but without the methyl group, influencing its properties.
Uniqueness
N-(3-Chloro-4-methylphenyl)hydroxylamine is unique due to the combination of chloro, hydroxy, and methyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various specialized applications .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-6(9-10)4-7(5)8/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLNRTRAUMNAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633121 | |
Record name | 3-Chloro-N-hydroxy-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34634-76-9 | |
Record name | 3-Chloro-N-hydroxy-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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